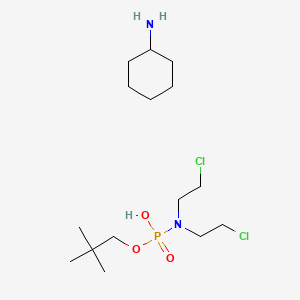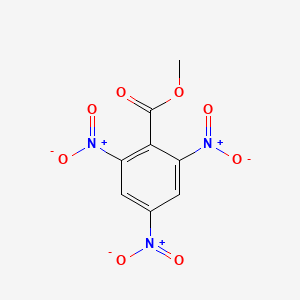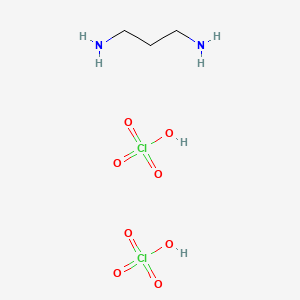
Arg-Gly-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arg-Gly-Gly, also known as Arginylglycylglycine, is a tripeptide composed of the amino acids arginine, glycine, and glycine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including cell signaling, immune responses, and enzyme activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, usually a resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Subsequent amino acids (glycine and arginine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Arg-Gly-Gly can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the arginine residue, leading to the formation of oxo-arginine derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in a modified peptide.
Substitution: Substitution reactions can occur at the amino groups, where functional groups can be introduced to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled pH conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of oxo-arginine, while substitution reactions can introduce various functional groups, altering the peptide’s biological activity.
Aplicaciones Científicas De Investigación
Arg-Gly-Gly has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for the development of new synthetic methodologies.
Biology: Plays a role in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in wound healing.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays
Mecanismo De Acción
The mechanism of action of Arg-Gly-Gly involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can form hydrogen bonds and ionic interactions with target proteins, influencing their activity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations necessary for binding to different targets. These interactions can modulate signaling pathways and cellular processes, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Arg-Gly-Asp: Another tripeptide with similar properties but includes aspartic acid instead of glycine. It is known for its role in cell adhesion and signaling.
Gly-Gly-Gly: A tripeptide composed entirely of glycine residues, used as a model compound in peptide studies.
Gly-Arg-Gly-Asp-Ser: A pentapeptide with additional residues, known for its role in integrin binding and cell adhesion
Uniqueness
Arg-Gly-Gly is unique due to its specific sequence and the presence of arginine, which imparts distinct chemical and biological properties. The flexibility provided by the glycine residues allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
23576-41-2 |
|---|---|
Fórmula molecular |
C10H20N6O4 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H20N6O4/c11-6(2-1-3-14-10(12)13)9(20)16-4-7(17)15-5-8(18)19/h6H,1-5,11H2,(H,15,17)(H,16,20)(H,18,19)(H4,12,13,14)/t6-/m0/s1 |
Clave InChI |
CYXCAHZVPFREJD-LURJTMIESA-N |
SMILES isomérico |
C(C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



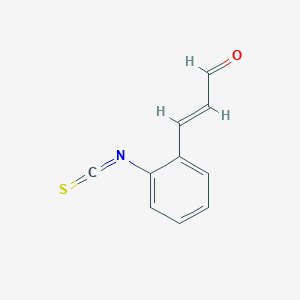

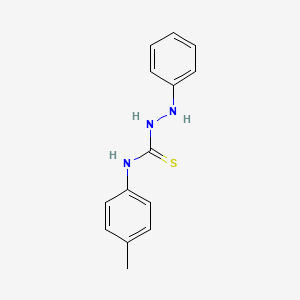

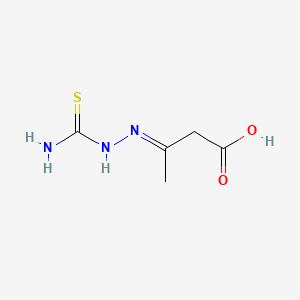
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)

